3-Bromo-5-(2,4-dichlorophenyl)pyridine
Overview
Description
3-Bromo-5-(2,4-dichlorophenyl)pyridine is a halogenated aromatic compound that features a bromine atom and two chlorine atoms on its phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2,4-dichlorophenyl)pyridine typically involves halogenation reactions. One common method is the direct bromination of 5-(2,4-dichlorophenyl)pyridine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for better control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(2,4-dichlorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-hydroxy-5-(2,4-dichlorophenyl)pyridine.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: 3-hydroxy-5-(2,4-dichlorophenyl)pyridine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Bromo-5-(2,4-dichlorophenyl)pyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
3-Bromo-5-(2,4-dichlorophenyl)pyridine is similar to other halogenated pyridines, such as 2-bromo-4,5-dimethylphenyl N-(3-chlorophenyl)carbamate. its unique combination of bromine and chlorine atoms on the phenyl ring sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
2-Bromo-4,5-dimethylphenyl N-(3-chlorophenyl)carbamate
3-Bromo-2,5-dichlorophenylboronic acid
5-(2,4-dichlorophenyl)pyridine
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Properties
IUPAC Name |
3-bromo-5-(2,4-dichlorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2N/c12-8-3-7(5-15-6-8)10-2-1-9(13)4-11(10)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYYTTHCHGJYNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740233 | |
Record name | 3-Bromo-5-(2,4-dichlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-24-6 | |
Record name | 3-Bromo-5-(2,4-dichlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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